molecular formula C11H13FO3 B12641491 2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane

2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane

Cat. No.: B12641491
M. Wt: 212.22 g/mol
InChI Key: LOCUFULHMDBWPP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C12H15FO3 It is characterized by the presence of a dioxolane ring attached to a fluorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom in the phenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxyphenyl)-2-methyl-1,3-dioxolane
  • 2-(2-Fluoro-5-methylphenoxy)ethyl-1,3-dioxolane

Uniqueness

2-(2-Fluoro-5-methyl-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both a fluorinated phenoxy group and a dioxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2-fluoro-5-methylphenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUFULHMDBWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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